molecular formula C18H17N3O5S B7850421 N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Cat. No.: B7850421
M. Wt: 387.4 g/mol
InChI Key: NHBHHLLEFNMJDT-UHFFFAOYSA-N
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Description

N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzoyl group, which is further connected to a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the isothiazolidinone ring. This can be achieved through the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization. The benzoyl group is then introduced via an acylation reaction, and the final benzamide linkage is formed through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidinone ring and benzoyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid
  • **2-{[4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid methyl ester

Uniqueness

Compared to similar compounds, N-(2-CARBAMOYLPHENYL)-4-(4-METHYL-1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-11-10-27(25,26)21(18(11)24)13-8-6-12(7-9-13)17(23)20-15-5-3-2-4-14(15)16(19)22/h2-9,11H,10H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBHHLLEFNMJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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